
N-(azetidin-3-yl)-1,2,5-thiadiazol-3-amine dihydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(azetidin-3-yl)-1,2,5-thiadiazol-3-amine dihydrochloride is a heterocyclic compound that contains an azetidine ring and a thiadiazole ring. This compound is of interest due to its potential applications in various fields, including chemistry, biology, and medicine. The presence of both azetidine and thiadiazole rings in its structure makes it a unique molecule with interesting chemical and biological properties.
準備方法
Synthetic Routes and Reaction Conditions
One common method for synthesizing azetidine derivatives is the aza-Michael addition reaction, where NH-heterocycles are added to azetidin-3-ylidene acetates . The thiadiazole ring can be introduced through various cyclization reactions involving appropriate precursors.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic routes to achieve higher yields and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
化学反応の分析
Types of Reactions
N-(azetidin-3-yl)-1,2,5-thiadiazol-3-amine dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states of the nitrogen and sulfur atoms in the thiadiazole ring.
Reduction: Reduction reactions can modify the azetidine ring or the thiadiazole ring, leading to different derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are introduced or replaced.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH can significantly influence the outcome of these reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the azetidine or thiadiazole rings.
科学的研究の応用
N-(azetidin-3-yl)-1,2,5-thiadiazol-3-amine dihydrochloride has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex heterocyclic compounds.
Biology: The compound’s unique structure makes it a potential candidate for studying enzyme interactions and protein binding.
Medicine: It may have potential therapeutic applications due to its biological activity, including antimicrobial and anticancer properties.
Industry: The compound can be used in the development of new materials with specific chemical properties.
作用機序
The mechanism of action of N-(azetidin-3-yl)-1,2,5-thiadiazol-3-amine dihydrochloride involves its interaction with molecular targets such as enzymes and receptors. The azetidine ring can interact with active sites of enzymes, while the thiadiazole ring can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
類似化合物との比較
Similar Compounds
Similar compounds include other azetidine and thiadiazole derivatives, such as:
Azetidine-2-carboxylic acid: A natural product with biological activity.
Thiadiazole derivatives: Compounds with diverse biological activities, including antimicrobial and anticancer properties.
Uniqueness
N-(azetidin-3-yl)-1,2,5-thiadiazol-3-amine dihydrochloride is unique due to the combination of the azetidine and thiadiazole rings in its structure. This combination imparts distinct chemical and biological properties that are not found in other similar compounds.
特性
分子式 |
C5H10Cl2N4S |
|---|---|
分子量 |
229.13 g/mol |
IUPAC名 |
N-(azetidin-3-yl)-1,2,5-thiadiazol-3-amine;dihydrochloride |
InChI |
InChI=1S/C5H8N4S.2ClH/c1-4(2-6-1)8-5-3-7-10-9-5;;/h3-4,6H,1-2H2,(H,8,9);2*1H |
InChIキー |
CMRRJYVBOKQEOV-UHFFFAOYSA-N |
正規SMILES |
C1C(CN1)NC2=NSN=C2.Cl.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



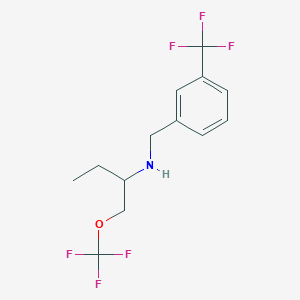

![2-cyclohexyl-N-(2-(3,4-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide](/img/structure/B14866286.png)
![(8-Fluoroimidazo[1,5-a]pyridin-3-yl)methanamine](/img/structure/B14866293.png)
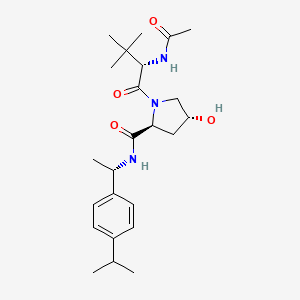
![(3E)-3-[(2E,4E,6R)-1-hydroxy-6-[(2S)-2-(hydroxymethyl)-1,7-dimethyl-5-oxo-3,9,10-trioxatricyclo[4.3.1.02,4]decan-8-yl]-4-methylhepta-2,4-dienylidene]pyrrolidine-2,4-dione](/img/structure/B14866302.png)

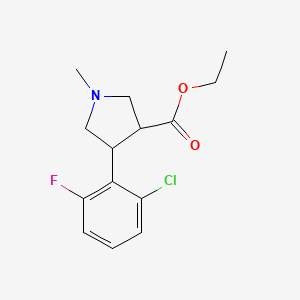
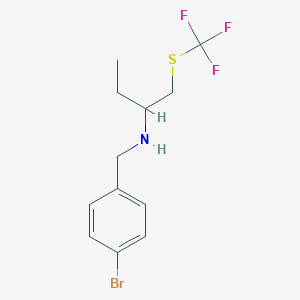
![N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)-4-(1H-pyrrol-1-yl)benzamide](/img/structure/B14866318.png)
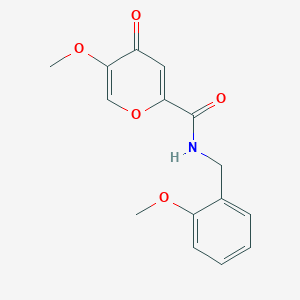
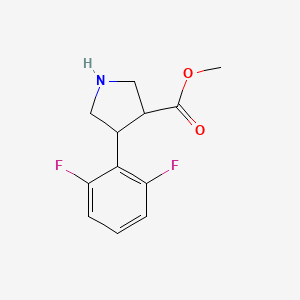
![3-Benzyl-2,3,4,5-tetrahydro-1H-1,5-epoxybenzo[d]azepine-1-carboxylic acid](/img/structure/B14866339.png)
